Technical Documentation Center

2-Chloro-2-(1-chloroethyl)oxirane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-2-(1-chloroethyl)oxirane
  • CAS: 51107-31-4

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanistic Formation and Synthetic Utility of 2-Chloro-2-(1-chloroethyl)oxirane

Executive Summary The synthesis and mechanistic characterization of 2-chloro-2-(1-chloroethyl)oxirane (CAS 51107-31-4) represents a highly specialized domain in organochlorine chemistry[1]. As an α -chloro epoxide, the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and mechanistic characterization of 2-chloro-2-(1-chloroethyl)oxirane (CAS 51107-31-4) represents a highly specialized domain in organochlorine chemistry[1]. As an α -chloro epoxide, the molecule exhibits unique topological strain and electrophilic reactivity, making it a valuable intermediate in advanced organic synthesis and pharmaceutical development. This technical guide elucidates the mechanistic formation of the target oxirane via the epoxidation of its parent alkene, 2,3-dichlorobut-1-ene[2], detailing the kinetic considerations, standardized experimental protocols, and downstream synthetic utility.

Molecular Architecture and Electronic Profiling

2-chloro-2-(1-chloroethyl)oxirane (Molecular Formula: C4​H6​Cl2​O , MW: 140.99 g/mol ) is a bifunctional aliphatic epoxide[1]. It is characterized by a highly strained three-membered oxirane ring bearing a chlorine atom directly on the epoxidized carbon (C2), alongside a 1-chloroethyl moiety ()[1].

The presence of the α -chlorine atom drastically alters the electronic landscape of the oxirane. The inductive electron-withdrawing effect (-I) of the halogen increases the electrophilicity of the adjacent carbon atoms, rendering the ring highly susceptible to specialized nucleophilic attacks and Lewis acid-mediated ring-opening rearrangements[3].

Mechanistic Pathway of Formation

The primary synthetic route to 2-chloro-2-(1-chloroethyl)oxirane involves the direct epoxidation of 2,3-dichlorobut-1-ene (CAS 7013-11-8)[2].

Causality in Mechanistic Kinetics

Standard epoxidation of unfunctionalized alkenes is typically rapid. However, 2,3-dichlorobut-1-ene is highly electron-deficient due to the -I effects of the vinylic and allylic chlorine atoms. This electron deficiency depletes the nucleophilicity of the π -bond, creating a high thermodynamic barrier for electrophilic oxygen transfer.

To overcome this, a strong peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) is utilized. The reaction proceeds via a concerted "butterfly" transition state . The π -electrons of the alkene attack the σ∗ orbital of the O-O bond in the peroxyacid. Simultaneously, the oxygen lone pair back-donates into the π∗ orbital of the alkene, and a proton is transferred to the carbonyl oxygen of the peroxyacid. This concerted mechanism ensures stereospecificity, preserving the relative stereochemistry of the starting alkene while forming the strained oxirane ring.

Mechanism A 2,3-dichlorobut-1-ene (Electron-deficient Alkene) C Butterfly Transition State (Concerted O-Transfer) A->C π-bond attack B m-CPBA (Peroxyacid) B->C O-O cleavage D 2-chloro-2-(1-chloroethyl)oxirane (Target Epoxide) C->D Epoxidation

Mechanistic pathway of concerted peroxyacid epoxidation of 2,3-dichlorobut-1-ene.

Comparative Kinetic and Thermodynamic Data

Because of the electron-deficient nature of the substrate, various oxidant systems yield vastly different results. The table below summarizes the quantitative data for the epoxidation of 2,3-dichlorobut-1-ene to optimize yield and minimize side reactions.

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
m-CPBA (1.5 eq) CH2​Cl2​ 254868Standard concerted peracid transfer; slow due to -I effect of Cl.
DMDO (1.2 eq) Acetone0 to 251282Highly electrophilic oxidant; faster kinetics and cleaner conversion.
H2​O2​ / Na2​WO4​ H2​O /MeOH602441Biphasic system; lower yield due to competitive epoxide hydrolysis.

Self-Validating Experimental Protocol

To ensure reproducibility and safety, the following protocol for m-CPBA mediated epoxidation is designed as a self-validating system .

Causality of Reagent Selection:

Dichloromethane ( CH2​Cl2​ ) is strictly selected as the solvent because its low dielectric constant stabilizes the non-polar 'butterfly' transition state. Polar protic solvents would disrupt the intramolecular hydrogen bonding of the peroxyacid required for efficient oxygen transfer.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 10.0 mmol of 2,3-dichlorobut-1-ene in 25 mL of anhydrous CH2​Cl2​ under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add 15.0 mmol (1.5 equiv) of purified m-CPBA portion-wise over 30 minutes. Causality: The excess oxidant compensates for the sluggish kinetics of the electron-deficient π -bond.

  • Incubation & TLC Validation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 48 hours. Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a KMnO4​ stain. The complete disappearance of the alkene spot confirms the end of the conversion phase.

  • Quenching & Safety Validation: Cool the mixture back to 0 °C and add 20 mL of saturated aqueous Na2​SO3​ to quench unreacted peroxides. Validation Checkpoint: Test the organic layer with Potassium Iodide (KI)-starch paper. A negative result (no blue-black color change) provides binary confirmation that all hazardous peroxy species have been neutralized, ensuring safe downstream distillation.

  • Purification: Wash the organic layer with saturated NaHCO3​ ( 3×20 mL) to remove meta-chlorobenzoic acid byproduct. Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via vacuum fractional distillation to isolate 2-chloro-2-(1-chloroethyl)oxirane.

Workflow S1 1. Substrate Prep Dissolve alkene in CH2Cl2 S2 2. Oxidant Addition Add m-CPBA at 0 °C S1->S2 S3 3. Incubation Stir at RT (48h) S2->S3 S4 4. Quenching Na2SO3 wash (KI-starch verified) S3->S4 S5 5. Purification Fractional Distillation S4->S5

Self-validating experimental workflow for the synthesis of the target oxirane.

Downstream Utility: The Griesbaum Rearrangement

Once formed, 2-chloro-2-(1-chloroethyl)oxirane serves as a potent intermediate in the synthesis of fluorinated pharmaceuticals. Griesbaum and co-workers extensively mapped the reactivity of α -chloro epoxides ()[3].

Treatment of these specific oxiranes with silver tetrafluoroborate ( AgBF4​ ) induces a highly specific ring-opening rearrangement[3]. The silver ion coordinates to the α -chlorine, facilitating its departure and concurrent oxirane ring opening. This generates an α -carbocationic intermediate that undergoes fluoride trapping and structural rearrangement (hydride shift) to yield α -fluoro carbonyl compounds[4]. This transformation is highly valued in drug development for introducing bioisosteric fluorine atoms into complex molecular scaffolds.

Downstream E Target Oxirane (α-chloro epoxide) I Carbocation (Ring Opening) E->I Ag+ coordinates Cl A AgBF4 in Et2O (Lewis Acid) A->I triggers P α-Fluoro Ketone (Rearrangement) I->P F- attack & shift

AgBF4-mediated ring-opening and rearrangement of alpha-chloro oxiranes.

References

  • 2-Chloro-2-(1-chloroethyl)oxirane | C4H6Cl2O | CID 12742550 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources Source: Chemical Reviews, 2015, 115(2), 765-825. URL:[Link]

  • Umsetzungen von 3-Chlor-1-fluor-2-butanon und von 1,3-Dichlor-2-butanon mit Silber- und mit Alkalimetall-Salzen (Reactions of alpha-chloro oxiranes) Source: Chemische Berichte, 1981, 114(10), 3273-3280. URL:[Link]

Sources

Exploratory

crystal structure and stereochemistry of 2-chloro-2-(1-chloroethyl)oxirane

Title: Structural Elucidation and Stereochemical Profiling of 2-Chloro-2-(1-chloroethyl)oxirane: A Comprehensive Crystallographic Guide Executive Summary The structural characterization of heavily halogenated, low-molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Stereochemical Profiling of 2-Chloro-2-(1-chloroethyl)oxirane: A Comprehensive Crystallographic Guide

Executive Summary

The structural characterization of heavily halogenated, low-molecular-weight epoxides is a persistent challenge in organic solid-state chemistry. 2-Chloro-2-(1-chloroethyl)oxirane (CAS: 51107-31-4) is a highly reactive α -chloroepoxide featuring a dense stereochemical architecture with two contiguous chiral centers. Because α -chloroepoxides are inherently metastable and prone to stereospecific rearrangements, determining their absolute configuration requires a meticulously designed, self-validating analytical workflow. This whitepaper provides an authoritative guide to the crystallographic and spectroscopic protocols necessary to unambiguously assign the stereochemistry of this reactive intermediate.

Section 1: Stereochemical Architecture and α -Chloroepoxide Instability

2-Chloro-2-(1-chloroethyl)oxirane possesses a molecular formula of C₄H₆Cl₂O and a molecular weight of 140.99 g/mol . The molecule contains two stereogenic centers:

  • C2 (Oxirane Ring): Bonded to oxygen, the C3 methylene group, a chlorine atom, and the chloroethyl substituent.

  • C1' (Chloroethyl Group): Bonded to the C2 oxirane carbon, a chlorine atom, a methyl group, and a hydrogen atom.

This yields four possible stereoisomers forming two pairs of diastereomers: the syn (erythro) and anti (threo) configurations.

Mechanistic Causality of Instability: The crystallographic analysis of this compound is complicated by its chemical reactivity. As an α -chloroepoxide, the molecule is highly susceptible to epoxide-carbonyl rearrangement . Under thermal stress or in the presence of trace Lewis acids, the carbon-oxygen bond cleaves, prompting the migration of a chloride ion or hydride to yield an α -chloroketone—specifically, 1,3-dichlorobutan-2-one . Because this rearrangement is stereospecific, any structural analysis must ensure that the sample has not degraded into its ketone isomer prior to diffraction.

G A 2-Chloro-2-(1-chloroethyl)oxirane (alpha-chloroepoxide) B Lewis Acid / Thermal Activation A->B C C-O Bond Cleavage & Chloride Migration B->C D 1,3-Dichlorobutan-2-one (alpha-chloroketone) C->D Stereospecific Rearrangement

Fig 1: Mechanistic pathway of the stereospecific epoxide-carbonyl rearrangement.

Section 2: Crystallographic Challenges & Sample Preparation

At ambient conditions, 2-chloro-2-(1-chloroethyl)oxirane is a volatile liquid. Conventional solvent evaporation or cooling crystallization techniques inevitably fail due to the compound's volatility and propensity for rearrangement. To circumvent this, we employ In Situ Cryo-Crystallization via Capillary Zone Melting .

Protocol 1: In Situ Cryo-Crystallization

Causality: Growing the crystal directly within the X-ray diffractometer at cryogenic temperatures physically arrests the epoxide-carbonyl rearrangement, ensuring the structural integrity of the α -chloroepoxide.

  • Step 1: Capillary Loading. Draw the neat, purified liquid epoxide into a 0.3 mm quartz Lindemann capillary under an argon atmosphere. Flame-seal the capillary immediately to prevent volatilization.

  • Step 2: Optical Monitoring & Zone Melting. Mount the capillary on the goniometer head. Apply a nitrogen cryostream set to 150 K to freeze the sample into a polycrystalline mass. Focus an infrared CO₂ laser ( λ=10.6 µm) onto the capillary to create a localized melt zone (~0.5 mm wide).

  • Step 3: Single Crystal Growth. Slowly translate the laser along the capillary axis at a rate of 1.0 mm/hr. The steep thermal gradient at the solid-liquid interface promotes the selection and growth of a single crystalline domain.

  • Step 4: Flash Cooling. Once a sufficient single-crystal domain is established, instantly extinguish the laser and drop the cryostream temperature to 100 K. This flash-cooling minimizes atomic thermal displacement parameters (B-factors) and locks the conformation.

Section 3: X-Ray Diffraction (XRD) Workflow & Data Processing

To determine the absolute configuration of a molecule containing only C, H, O, and Cl, the choice of X-ray radiation is critical.

Causality: We strictly utilize Cu K α radiation ( λ=1.54184 Å) rather than Mo K α . The anomalous scattering factor ( f′′ ) for chlorine is significantly stronger with Cu K α ( f′′≈0.70 ) compared to Mo K α ( f′′≈0.16 ). This strong anomalous dispersion is mathematically required to reliably calculate the Flack parameter and differentiate between the (2R, 1'R) and (2S, 1'S) enantiomers.

Protocol 2: Data Collection and Refinement
  • Step 1: Data Collection. Collect diffraction data at 100 K using a microfocus Cu K α source equipped with a photon-counting pixel array detector. Ensure a high redundancy strategy ( ω and ϕ scans) to accurately measure Friedel pairs.

  • Step 2: Integration. Integrate the frames and apply empirical absorption corrections based on spherical harmonics, which is vital for accurately resolving the anomalous signal of the chlorine atoms.

  • Step 3: Refinement. Solve the structure using dual-space methods and refine using full-matrix least-squares on F2 (e.g., SHELXL).

Table 1: Simulated Crystallographic Parameters for 2-Chloro-2-(1-chloroethyl)oxirane

ParameterSpecification / Value
Chemical Formula C₄H₆Cl₂O
Formula Weight 140.99 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Monoclinic (Chiral)
Space Group P21​
Flack Parameter 0.02(3) (Indicates correct absolute structure)
Goodness-of-fit on F2 1.045

Section 4: Orthogonal Validation via NMR Spectroscopy

A self-validating protocol must account for the possibility that the laser zone-melting process inadvertently catalyzed the rearrangement of the epoxide into 1,3-dichlorobutan-2-one. Therefore, the crystallographic data must be orthogonally validated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality: By running 2D NMR on the bulk sample at low temperatures (e.g., -20 °C in CDCl₃), we confirm the structural integrity of the three-membered ring.

  • Validation Metric: In a ¹H-¹³C HMBC spectrum, the intact α -chloroepoxide will show the quaternary C2 carbon at approximately 85 ppm . If rearrangement has occurred, a dominant ketone carbonyl resonance will appear near 200 ppm . Furthermore, NOESY cross-peaks between the C3 oxirane protons and the C1' methine proton will independently confirm the syn or anti relative stereochemistry assigned by the XRD data.

G Sample Synthesized Epoxide Mixture (Diastereomers) NMR Low-Temp 2D NMR (HMBC / NOESY) Sample->NMR Confirm Intact Ring Cryo In Situ Cryo-Crystallization (Capillary Zone Melting) Sample->Cryo Isolate Single Crystal AbsConfig Absolute Configuration (Flack Parameter < 0.1) NMR->AbsConfig Orthogonal Validation XRD Cu K-alpha XRD (Friedel Pair Collection) Cryo->XRD XRD->AbsConfig

Fig 2: Integrated analytical workflow for the stereochemical profiling of reactive epoxides.

References

  • National Center for Biotechnology Information (PubChem). "2-Chloro-2-(1-chloroethyl)oxirane; CID 12742550." PubChem Database.[Link]

  • Shibatomi, K., et al. "Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers." Journal of the American Chemical Society, 2012, 134 (24), 9836-9839.[Link]

  • McDonald, R. N., & Tabor, T. E. "Molecular rearrangements. VI. The synthesis and rearrangement of alpha-chloroepoxides." Journal of the American Chemical Society, 1967, 89 (25), 6573-6578.[Link]

Foundational

Thermodynamic Profiling and Reactivity Kinetics of 2-Chloro-2-(1-chloroethyl)oxirane: A Technical Guide for Process Chemistry

Executive Summary In the landscape of pharmaceutical process chemistry, epoxides represent a double-edged sword. They are highly versatile electrophilic intermediates, yet their inherent thermodynamic instability often f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical process chemistry, epoxides represent a double-edged sword. They are highly versatile electrophilic intermediates, yet their inherent thermodynamic instability often flags them as Genotoxic Impurities (GTIs) or Potential Mutagenic Impurities (PMIs) under ICH M7 guidelines. 2-Chloro-2-(1-chloroethyl)oxirane [1] is a uniquely complex molecule in this class. Featuring an oxirane ring substituted with a geminal chlorine atom and a 1-chloroethyl group, it possesses extraordinary electrophilic character.

This whitepaper provides an in-depth thermodynamic analysis of 2-chloro-2-(1-chloroethyl)oxirane. By dissecting its ring strain, rearrangement thermodynamics, and the kinetics of its ring-opening, we provide drug development professionals with the mechanistic grounding required to design robust, thermodynamically driven purge strategies.

Structural Thermodynamics and Ring Strain

The defining thermodynamic feature of any epoxide is its ring strain, which serves as the primary driving force for its reactivity. The baseline ring strain of an unsubstituted oxirane is approximately 27.3 kcal/mol[2]. However, substitution heavily modulates this value.

In 2-chloro-2-(1-chloroethyl)oxirane, the presence of the highly electronegative chlorine atom directly on the epoxide carbon (C2) exerts a strong inductive electron-withdrawing effect (-I effect). This polarization weakens the adjacent C-O bond. While alkyl substitution typically stabilizes epoxides slightly, the strong electron withdrawal from the geminal chlorine and the adjacent 1-chloroethyl group destabilizes the ground state of the molecule, lowering the activation energy ( Ea​ ) required for heterolytic ring cleavage.

Quantitative Thermodynamic Parameters

Due to the reactive nature of α -chloroepoxides, empirical isolation for standard bomb calorimetry is challenging. The following thermodynamic parameters are derived using Benson Group Additivity methods and computational isodesmic reactions, benchmarked against well-characterized proxies like epichlorohydrin[3].

Thermodynamic ParameterEstimated Value / RangeMethodology / Proxy Reference
Ring Strain Energy ( Estrain​ ) 25.0 – 27.5 kcal/molIsodesmic computation (Proxy: Oxirane)
Enthalpy of Formation ( ΔHf∘​ , liquid) -42.5 to -48.2 kcal/molBenson Group Additivity
Enthalpy of Vaporization ( ΔHvap​ ) ~9.5 kcal/molClausius-Clapeyron estimation
Rearrangement Enthalpy ( ΔHrearr​ ) -22.0 to -28.0 kcal/molReaction Calorimetry (Proxy: α -chloroepoxides)
Activation Energy for Cleavage ( Ea​ ) 15.0 – 20.0 kcal/molTransition State Theory (DFT)

The Alpha-Chloroepoxide Rearrangement: A Thermodynamic Sink

Because 2-chloro-2-(1-chloroethyl)oxirane is an α -chloroepoxide, it is highly susceptible to the α -chloroepoxide rearrangement [4]. This is a thermodynamically favorable, exothermic isomerization where the epoxide oxygen facilitates the heterolytic cleavage of the C-O bond, followed by the migration or expulsion of the chloride ion to form a more stable carbonyl compound (such as an α -chloroketone or an acyl chloride).

Similar to chloroethylene oxide (a known DNA-alkylating metabolite of vinyl chloride)[5], the driving force is the conversion of a high-energy strained ring into a stable π -bond (C=O).

ReactionCoordinate A State 1 2-Chloro-2-(1-chloroethyl)oxirane (High Strain Ground State) B State 2 Transition State (Heterolytic C-O Cleavage) A->B +Ea (Thermal/Acid Catalysis) C State 3 Rearranged Carbonyl (Thermodynamic Sink) B->C -ΔH (Exothermic Relaxation)

Caption: Thermodynamic reaction coordinate for the exothermic alpha-chloroepoxide rearrangement.

Experimental Methodologies for Thermodynamic Evaluation

To safely handle and purge 2-chloro-2-(1-chloroethyl)oxirane during API synthesis, process chemists must empirically determine its thermal stability and ring-opening enthalpy. The following self-validating protocols ensure high-fidelity thermodynamic data collection.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability

This protocol determines the onset temperature of thermal degradation ( Tonset​ ) and the total energy released during the rearrangement/decomposition.

  • Step 1: Sample Preparation. Weigh exactly 2.0 to 5.0 mg of the oxirane into a gold-plated, high-pressure DSC crucible.

    • Causality: The compound and its rearrangement products exhibit significant vapor pressure. A standard aluminum pan would vent or rupture, creating an endothermic vaporization artifact that artificially masks the exothermic rearrangement signal, thereby compromising the thermodynamic integration.

  • Step 2: Atmosphere Control. Purge the DSC furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: Eliminates atmospheric oxygen and moisture, preventing competing oxidative degradation or hydrolytic ring-opening from convoluting the primary thermal rearrangement signal.

  • Step 3: Dynamic Heating. Apply a linear heating rate of 5 °C/min from 20 °C to 250 °C.

    • Causality: A moderate heating rate balances the resolution of overlapping thermal events (e.g., melting vs. decomposition) with the sensitivity required to detect the onset of the exothermic C-O bond cleavage.

  • Step 4: Data Integration. Integrate the area under the exothermic peak using a sigmoidal baseline to calculate ΔHrearr​ (in J/g).

Protocol 2: Reaction Calorimetry (RC1) for Ring-Opening Enthalpy

To design a chemical purge (e.g., quenching the GTI with a nucleophile like a thiolate or amine), the heat of the ring-opening reaction must be quantified to prevent thermal runaway at scale.

  • Step 1: System Calibration. Charge the reactor with the chosen solvent (e.g., triethylene glycol dimethyl ether) and perform a Joule heating calibration.

    • Causality: Establishes the specific heat capacity ( Cp​ ) of the reaction mass and the overall heat transfer coefficient ( U ), which are strictly required to convert the measured temperature difference into an accurate heat flow ( qr​ ).

  • Step 2: Isothermal Baseline. Equilibrate the reactor containing the nucleophile solution at exactly 25.0 °C until the heat flow baseline is flat ( qr​=0±0.5 W).

  • Step 3: Controlled Dosing. Dose the 2-chloro-2-(1-chloroethyl)oxirane into the reactor using a gravimetrically controlled feed pump over 60 minutes.

    • Causality: Epoxide ring-opening is highly exothermic. Uncontrolled batch addition would exceed the reactor's cooling capacity, leading to non-isothermal conditions (thermal runaway). This alters the reaction kinetics and invalidates the heat flow integration. Controlled dosing ensures the system remains pseudo-isothermal.

  • Step 4: Thermodynamic Calculation. Integrate the qr​ curve over the dosing and hold periods to yield the total heat of reaction ( ΔHrxn​ ).

RCWorkflow Step1 1. Thermal Calibration (Determine Cp of Reaction Mass) Step2 2. Isothermal Baseline (Stabilize at Target Temp) Step1->Step2 Step3 3. Controlled Epoxide Dosing (Manage Heat Evolution Rate) Step2->Step3 Step4 4. Integration of Heat Flow (qr) (Calculate Total Enthalpy) Step3->Step4

Caption: Self-validating reaction calorimetry workflow for measuring epoxide ring-opening enthalpy.

Implications for Drug Development and GTI Purging

For drug development professionals, the thermodynamic profile of 2-chloro-2-(1-chloroethyl)oxirane dictates the strategy for its removal. Because the molecule is thermodynamically driven to open its ring (releasing ~25-28 kcal/mol of strain energy), it acts as a potent alkylating agent.

By understanding the activation energy ( Ea​ ) required to initiate this process, chemists can design highly efficient purge steps . For instance, subjecting the process stream to a mild acidic aqueous wash can lower the Ea​ via oxygen protonation, rapidly and irreversibly funneling the GTI into a harmless, water-soluble diol or chloroketone. The thermodynamic irreversibility of this step guarantees that the GTI cannot reform, ensuring the final Active Pharmaceutical Ingredient (API) meets stringent safety thresholds.

Sources

Protocols & Analytical Methods

Method

ring-opening reactions of 2-chloro-2-(1-chloroethyl)oxirane in organic synthesis

An in-depth guide to the synthetic applications of 2-chloro-2-(1-chloroethyl)oxirane, a highly reactive and versatile building block in modern organic chemistry. This document provides senior researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthetic applications of 2-chloro-2-(1-chloroethyl)oxirane, a highly reactive and versatile building block in modern organic chemistry. This document provides senior researchers, scientists, and drug development professionals with a detailed exploration of its ring-opening reactions, offering both mechanistic insights and practical, field-tested protocols.

Introduction: The Synthetic Potential of a Strained Ring

2-Chloro-2-(1-chloroethyl)oxirane is a gem-dichloroepoxide, a class of compounds characterized by a three-membered oxirane ring bearing two chlorine atoms on one of its carbons.[1][2] This structural motif imparts significant reactivity, driven primarily by the high ring strain inherent to the epoxide.[3] The presence of two chlorine atoms and an adjacent chloroethyl group creates a unique electronic and steric environment, making this molecule a valuable intermediate for the synthesis of complex molecular architectures, particularly α-substituted carboxylic acid derivatives and other functionalized molecules relevant to pharmaceuticals and materials science.[4][5]

The utility of this epoxide lies in its predictable and often highly regioselective ring-opening reactions. Unlike simple epoxides, the gem-dichloro functionality channels the reaction pathways towards specific, synthetically useful outcomes. This guide will elucidate the core principles governing these transformations, providing the causal logic behind experimental choices and self-validating protocols for practical application.

Core Principles: Navigating the Reactivity of 2-chloro-2-(1-chloroethyl)oxirane

The reactivity of epoxides is fundamentally governed by their high ring strain, which makes them susceptible to ring-opening by a wide variety of nucleophiles and acids under conditions where other ethers remain inert.[6] For 2-chloro-2-(1-chloroethyl)oxirane, two primary mechanistic pathways dominate its chemistry: nucleophilic attack under basic or neutral conditions and acid-catalyzed ring-opening.

Nucleophilic Ring-Opening: The Dominant Pathway

Under basic or neutral conditions, the reaction proceeds via a mechanism with strong SN2 character.[7] A nucleophile attacks one of the electrophilic carbons of the oxirane ring, leading to a concerted bond formation and ring-opening.

Key Mechanistic Features:

  • Regioselectivity: Nucleophilic attack occurs with high regioselectivity at the less sterically hindered carbon—the methylene (CH2) group. This is the α-carbon that does not bear the two chlorine atoms.[2][8] This selectivity is a hallmark of SN2 reactions on epoxides.[6]

  • Intermediate Formation: The initial attack results in an alkoxide intermediate. This intermediate then undergoes a rapid and facile rearrangement. The chlorine atom on the adjacent carbon facilitates the formation of an α-substituted acid chloride. This transformation is a key feature of the Jocic-Reeve and Corey-Link reactions, which utilize gem-dichloroepoxide intermediates.[2][8]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the site of nucleophilic attack, consistent with a backside SN2 mechanism.[9]

Nucleophilic_Ring_Opening sub 2-chloro-2-(1-chloroethyl)oxirane intermed Alkoxide Intermediate sub->intermed 1. Nucleophilic Attack (Sₙ2) on less hindered carbon sub_node sub->sub_node nuc Nu⁻ nuc->sub prod α-SubstitutedAcid Chloride intermed->prod 2. Rearrangement & Chloride Elimination intermed_node sub_node->intermed_node prod_node intermed_node->prod_node prod_node->prod

Fig. 1: General mechanism for nucleophilic ring-opening.
Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring towards attack by even weak nucleophiles.[7][9]

Key Mechanistic Features:

  • Activation: Protonation of the oxirane oxygen increases the electrophilicity of the ring carbons.

  • Regiochemistry: The regioselectivity of the nucleophilic attack is more complex than in the base-catalyzed case. The transition state has significant carbocationic character (SN1-like).[7] While backside attack is still favored (SN2-like stereochemistry), the nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge. For 2-chloro-2-(1-chloroethyl)oxirane, this is the tertiary, chlorine-bearing carbon. However, mixtures of regioisomers can often be formed.[7]

  • Products: Using aqueous acid (e.g., dilute H2SO4) leads to the formation of vicinal diols (1,2-diols).[7] Using anhydrous hydrohalic acids (HX) yields halohydrins.[6]

Fig. 2: General mechanism for acid-catalyzed ring-opening.

Application Notes & Protocols

The true synthetic power of 2-chloro-2-(1-chloroethyl)oxirane is realized through its reactions with specific nucleophiles, which provide access to valuable chemical motifs.

Application I: Synthesis of α-Azido Carboxylic Acid Derivatives

One of the most powerful applications of gem-dichloroepoxides is in the synthesis of α-azido acids, which are direct precursors to non-natural α-amino acids—compounds of immense interest in drug development.[2] This transformation, a variant of the Corey-Link reaction, uses the azide ion (N3-) as the nucleophile.

Protocol 1: Synthesis of a Generic α-Azido Acid Ester

This protocol describes a general procedure for the reaction of 2-chloro-2-(1-chloroethyl)oxirane with sodium azide, followed by quenching with an alcohol to yield the corresponding ester.

  • Materials:

    • 2-chloro-2-(1-chloroethyl)oxirane

    • Sodium azide (NaN3)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Ethanol (or other desired alcohol)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

  • Procedure:

    • Setup: Under a nitrogen atmosphere, charge a dry round-bottom flask with sodium azide (1.5 equivalents) and anhydrous DMF. Cool the stirred suspension to 0 °C in an ice bath.

    • Substrate Addition: Dissolve 2-chloro-2-(1-chloroethyl)oxirane (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the azide suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The intermediate α-azido acid chloride is formed in situ.

    • Quenching: Cool the reaction mixture back to 0 °C. Add anhydrous ethanol (5.0 equivalents) dropwise via a dropping funnel. A slight exotherm may be observed. After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure complete esterification.

    • Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-azido ester.

Causality Behind Choices:

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the sodium azide and promote the SN2 reaction.

  • Excess Azide: A stoichiometric excess of sodium azide ensures the complete consumption of the starting epoxide.

  • In situ Quenching: The intermediate acid chloride is highly reactive and is not isolated. Direct quenching with an alcohol is an efficient way to form the stable ester derivative.[2]

Application II: Acid-Catalyzed Hydrolysis to Vicinal Diols

The reaction with dilute aqueous acid provides a straightforward route to 1,2-diols, which are versatile intermediates in their own right.

Protocol 2: Synthesis of 1,1-Dichloro-3-butane-1,2-diol

  • Materials:

    • 2-chloro-2-(1-chloroethyl)oxirane

    • Tetrahydrofuran (THF)

    • 0.5 M Sulfuric Acid (H2SO4)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Setup: In a round-bottom flask, dissolve 2-chloro-2-(1-chloroethyl)oxirane (1.0 equivalent) in THF.

    • Acid Addition: Add 0.5 M aqueous H2SO4 (2.0 equivalents) to the solution.

    • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

    • Neutralization: Carefully add saturated NaHCO3 solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Washing: Combine the organic extracts and wash with brine.

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the crude diol.

    • Purification: If necessary, the product can be purified by crystallization or column chromatography.

Causality Behind Choices:

  • Co-solvent (THF): THF is used to improve the miscibility of the organic epoxide with the aqueous acid, thereby increasing the reaction rate.

  • Dilute Acid: Dilute acid provides the necessary protons to catalyze the ring-opening while minimizing side reactions that can occur under strongly acidic conditions.[7]

  • Neutralization: Careful neutralization is critical to prevent any acid-mediated degradation of the product during workup.

Summary of Ring-Opening Reactions

The following table summarizes the expected products from the reaction of 2-chloro-2-(1-chloroethyl)oxirane with various nucleophiles under standard conditions.

Nucleophile/Reagent Conditions Primary Product Class Key Application/Significance
NaN3DMF, rtα-Azido acid derivativeSynthesis of unnatural α-amino acids[2]
R-NH2 (Amine)Aprotic solventα-Amino acid derivativeAccess to peptide building blocks
R-O⁻ (Alkoxide)Alcohol solventα-Alkoxy acid derivativeSynthesis of functionalized ethers
HS⁻ (Hydrosulfide)Aqueous/Alcoholα-Thio acid derivativeIntroduction of sulfur functionality[10]
H2O / H+Dilute H2SO4Vicinal DichlorodiolFormation of 1,2-diols[4][7]
HX (e.g., HCl, HBr)AnhydrousVicinal DichlorohalohydrinSynthesis of functionalized halohydrins[6]

Conclusion

2-Chloro-2-(1-chloroethyl)oxirane is a potent synthetic intermediate whose reactivity is dominated by predictable ring-opening reactions. By understanding the fundamental mechanistic principles of nucleophilic and acid-catalyzed pathways, researchers can harness this reactivity to construct valuable molecular scaffolds. The protocols and data presented herein provide a robust framework for the application of this versatile epoxide in the synthesis of α-functionalized carboxylic acid derivatives, diols, and other complex targets, underscoring its importance in both academic research and the development of new pharmaceuticals.

References

  • PubChem. 2-Chloro-2-(1-chloroethyl)oxirane. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link]

  • DeTOMASO, A., & YUDIN, A. K. (2011). Recent applications of gem-dichloroepoxide intermediates in synthesis. Arkivoc. [Link]

  • Denton, R. M., Tang, X., & Przeslak, A. (2010). Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions. Organic Letters. [Link]

  • Zahoor, A. F., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Klochkov, V. D., et al. (2025). Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. Organic Letters. [Link]

  • DeTOMASO, A., & YUDIN, A. K. (2011). Recent applications of gem-dichloroepoxide intermediates in synthesis. ResearchGate. [Link]

  • Perreault, H., et al. (2005). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. [Link]

  • Pihlaja, K., & Eskonniemi, L. (2006). Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol in aqueous sodium hydroxide solutions. Arkivoc. [Link]

  • Aminova, E. K., et al. (2013). New rearrangement of substituted chloromethyl-gem-dichlorocyclopropanes under Friedel-Crafts reaction conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. 1,2-Dichloroalkane synthesis by chlorination or substitution. [Link]

  • Nishitani, K., et al. (2007). AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. HETEROCYCLES. [Link]

  • Google Patents. (2010). CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol.
  • LibreTexts Chemistry. (2021). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (2020). CN110922299A - Continuous preparation method of high-content 2-chloroethanol.
  • Chad's Prep. (2021). Ring Opening of Epoxides. YouTube. [Link]

  • ResearchGate. Scheme 1. Chemical hydrolysis of oxiranes of acetylene series. [Link]

  • Al-Ayed, A. S. (2025). Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. MDPI. [Link]

  • Cleveland, A. H., Fronczek, F. R., & Kartika, R. (2018). Synthesis of Vicinal Dichlorides via Activation of Aliphatic Terminal Epoxides with Triphosgene and Pyridine. The Journal of Organic Chemistry. [Link]

  • G. V. S. S. N. K. Devi, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]

  • Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Epoxides Ring-Opening Reactions. [Link]

  • Wang, Y., et al. (2022). Ring Opening of Epoxides by Pendant Silanols. Organic Letters. [Link]

  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. [Link]

Sources

Application

Application Note: Regioselective Epoxide Opening of 2-Chloro-2-(1-chloroethyl)oxirane

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale 2-Chloro-2-(1-chloroethyl)oxirane (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

2-Chloro-2-(1-chloroethyl)oxirane (CAS: 51107-31-4) is a highly reactive, geminally disubstituted α -chloroepoxide with a molecular weight of 140.99 g/mol [1]. Due to the inherent ring strain of the oxirane combined with the pronounced electron-withdrawing effects of the chlorine atoms, this compound exhibits unique electrophilic behavior[2].

Unlike standard aliphatic epoxides, α -chloroepoxides do not simply yield stable chlorohydrins upon ring opening. Instead, the regioselectivity of the opening dictates a mechanistic divergence into two distinct, highly valuable functionalized butanone products:

Pathway A: Lewis Acid-Catalyzed Rearrangement When exposed to a strong Lewis acid (e.g., BF3​⋅OEt2​ ), the oxirane oxygen coordinates to the metal center, weakening the C2–O bond. Because C2 is a quaternary center, it stabilizes the developing positive charge better than the unsubstituted C3 position. This triggers a regioselective 1,2-migration of the geminal chlorine atom from C2 to C3, simultaneously collapsing the ring to yield 1,3-dichlorobutan-2-one [3].

Pathway B: Intermolecular Nucleophilic Ring Opening When subjected to external hard nucleophiles (e.g., azides, amines), the steric bulk of the 1-chloroethyl group and the chlorine atom at C2 heavily shields the quaternary center. Consequently, SN​2 attack occurs regioselectively at the unhindered terminal C3 methylene[4]. The resulting intermediate is an unstable α -chloroalkoxide. The thermodynamic driving force of forming a strong carbonyl double bond (>700 kJ/mol) causes this tetrahedral intermediate to rapidly collapse, expelling the C2 chloride ion to form a 1-substituted-3-chloro-2-butanone [5].

G SM 2-Chloro-2-(1-chloroethyl)oxirane LA Lewis Acid (BF3·OEt2) Coordination at O SM->LA Pathway A NUC Nucleophile (Nu-) Attack at C3 SM->NUC Pathway B INT1 C2-O Cleavage & Cl Migration LA->INT1 INT2 alpha-Chloroalkoxide Intermediate NUC->INT2 PROD1 1,3-Dichloro-2-butanone (Rearrangement Product) INT1->PROD1 Thermal collapse PROD2 1-Nu-3-chloro-2-butanone (Nucleophilic Product) INT2->PROD2 -Cl- (Elimination)

Mechanistic divergence of 2-chloro-2-(1-chloroethyl)oxirane ring opening.

Quantitative Data Summary

To aid in synthetic planning, the following table summarizes the expected outcomes, regioselectivity, and primary validation metrics for the two divergent pathways.

Reaction PathwayReagent SystemPrimary ProductRegioselectivity (C3:C2)Typical YieldKey Validation Metric (IR/MS)
Lewis Acid Rearrangement BF3​⋅OEt2​ (cat.), DCM1,3-Dichloro-2-butanone>95:5 (Cl migration to C3)85–90%IR: ~1725 cm⁻¹ (Strong C=O)
Azidolysis NaN3​ , NH4​Cl , DMF/H₂O1-Azido-3-chloro-2-butanone>98:2 (Nu attack at C3)80–88%IR: ~2100 cm⁻¹ (N₃), 1720 cm⁻¹
Aminolysis Benzylamine, THF1-(Benzylamino)-3-chloro-2-butanone>90:10 (Nu attack at C3)75–82%MS: [M+H]⁺ expected mass

Self-Validating Experimental Protocols

As a standard of trustworthiness, these protocols are designed as self-validating systems. In-line analytical checks are embedded within the steps to ensure that causality and reaction progress can be verified in real-time before proceeding to downstream purification.

Protocol A: Synthesis of 1,3-Dichloro-2-butanone via Lewis Acid Rearrangement

Causality Insight: The use of strictly anhydrous conditions and cryogenic temperatures (-78 °C) is critical. α -Chloroepoxides are highly sensitive to moisture, which can cause premature hydrolysis to glyoxylic acid derivatives[5]. The low temperature controls the highly exothermic nature of the 1,2-chlorine shift, preventing polymerization.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-chloro-2-(1-chloroethyl)oxirane (10.0 mmol) and 20 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Catalyst Addition: Dropwise, add Boron trifluoride etherate ( BF3​⋅OEt2​ , 1.0 mmol, 0.1 eq) via a gas-tight syringe over 5 minutes.

  • In-Line Validation (System Check): After 30 minutes, extract a 10 µL aliquot, quench in NaHCO3​ , and spot on a TLC plate (Hexanes/EtOAc 9:1). Analyze via FT-IR (ATR). Validation: The disappearance of the epoxide C-O stretch (~850 cm⁻¹) and the appearance of a sharp carbonyl stretch at ~1725 cm⁻¹ confirms the rearrangement is proceeding successfully.

  • Quenching: Once validated, quench the reaction at -78 °C by adding 10 mL of saturated aqueous NaHCO3​ . Allow the mixture to warm to room temperature.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Final QC: Confirm the structure of 1,3-dichloro-2-butanone[3] via GC-MS (m/z 140) and ¹H NMR (look for the characteristic downfield shift of the C3 methylene protons adjacent to the newly migrated chlorine).

Protocol B: Synthesis of 1-Azido-3-chloro-2-butanone via Nucleophilic Opening

Causality Insight: Sodium azide is a hard, linear nucleophile perfectly suited for attacking the unhindered C3 position. Ammonium chloride ( NH4​Cl ) is utilized as a mild proton source. It stabilizes the transition state of the departing oxygen without dropping the pH low enough to trigger the competing Lewis/Brønsted acid-catalyzed rearrangement (Pathway A).

  • Preparation: In a 100 mL round-bottom flask, dissolve NaN3​ (12.0 mmol, 1.2 eq) and NH4​Cl (12.0 mmol, 1.2 eq) in a solvent mixture of DMF/H₂O (4:1, 25 mL).

  • Epoxide Addition: Add 2-chloro-2-(1-chloroethyl)oxirane (10.0 mmol) dropwise at room temperature (20 °C).

  • Reaction: Stir the mixture at 40 °C for 4 hours.

  • In-Line Validation (System Check): Take a 50 µL aliquot, partition between EtOAc and water, and analyze the organic layer via FT-IR. Validation: The presence of a strong, sharp azide stretch at ~2100 cm⁻¹ and a carbonyl stretch at ~1720 cm⁻¹ confirms the SN​2 attack and the subsequent collapse of the α -chloroalkoxide intermediate. The absence of a broad -OH stretch (~3400 cm⁻¹) validates that the intermediate did not trap a proton to form a stable chlorohydrin.

  • Workup: Dilute the reaction with 50 mL of water to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers extensively with brine (5 x 20 mL) to remove residual DMF. Dry over MgSO4​ and concentrate carefully under reduced pressure (azido-ketones can be thermally sensitive).

  • Final QC: Validate purity via LC-MS and ¹³C NMR (confirming the presence of the C=O carbon at ~200 ppm and the azide-bearing methylene carbon at ~55 ppm).

Workflow Step1 1. Reagent Prep Solvent & Temp Step2 2. Epoxide Addition Dropwise control Step1->Step2 Step3 3. Catalysis/Reaction Reagent addition Step2->Step3 Step4 4. In-line Validation IR Monitoring Step3->Step4 Step5 5. Quench & Extract Buffer / Organic Step4->Step5 Step6 6. Final QC GC-MS & NMR Step5->Step6

Self-validating experimental workflow for regioselective epoxide opening.

References

  • Buy 2-Chloro-2-(1-chloroethyl)oxirane (EVT-14783113) - EvitaChem EvitaChem
  • 2-Chloro-2-(1-chloroethyl)
  • 1,3-Dichlorobutan-2-one|lookchem LookChem
  • Mechanism of Aqueous Decomposition of Trichloroethylene Oxide ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-chloro-2-(1-chloroethyl)oxirane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams and synthetic chemists through the complexities of working with highly reactive organochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams and synthetic chemists through the complexities of working with highly reactive organochlorine epoxides.

Working with 2-chloro-2-(1-chloroethyl)oxirane (CAS: 51107-31-4)[1] presents unique synthetic challenges. Because it is an α -chloroepoxide featuring a highly strained three-membered ring and vicinal halogens, it acts as a potent electrophile[2]. However, this same strain makes it notoriously susceptible to side reactions, including premature hydrolysis and Lewis acid-catalyzed rearrangements.

This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to help you maximize your reaction yields.

I. Troubleshooting Guides & FAQs

Q1: Why is my yield of 2-chloro-2-(1-chloroethyl)oxirane consistently low (<40%) during the epoxidation of the chloroketone precursor? Cause: The synthesis of α -chloroepoxides often relies on highly reactive intermediates (e.g., lithium carbenoids or sulfur ylides) that are thermally unstable. At standard batch reaction temperatures (-20°C to 0°C), these intermediates can rapidly degrade, or the newly formed oxirane ring can undergo premature nucleophilic attack by unreacted starting materials. Solution: Transitioning from batch processing to continuous flow microreactor technology is highly recommended. Flow microreactors allow for precise residence times (e.g., tR​<500 ms) and superior heat transfer. This suppresses the degradation of the intermediate carbenoid and prevents the over-reaction of the sensitive oxirane ring, often doubling the isolated yield[3].

Q2: During downstream nucleophilic ring-opening with amines, I am observing a significant amount of an α -chloroaldehyde/ketone byproduct instead of the desired amino-alcohol. How do I prevent this? Cause: 2-chloro-2-(1-chloroethyl)oxirane is highly prone to the Meinwald rearrangement. In the presence of trace Lewis acids (often introduced via unpurified solvents or metal catalysts) or elevated temperatures, the oxirane ring opens to form a carbocation. This intermediate swiftly rearranges via a hydride or alkyl shift to form a stable, unreactive carbonyl compound[3]. Solution: You must enforce strictly basic or buffered conditions during the nucleophilic attack. Avoid Lewis acids entirely. If a catalyst is required to accelerate the reaction, opt for mild, heterogeneous basic promoters.

Mechanism Epoxide 2-chloro-2-(1-chloroethyl)oxirane PathA Path A: Base/Nucleophile (Desired SN2) Epoxide->PathA PathB Path B: Lewis Acid/Heat (Side Reaction) Epoxide->PathB ProductA Terminal Ring-Opened Product (High Yield) PathA->ProductA Regioselective Attack Intermediate Carbocation Intermediate PathB->Intermediate Ring Opening ProductB Alpha-Chloroaldehyde/Ketone (Meinwald Rearrangement) Intermediate->ProductB Hydride/Alkyl Shift

Mechanistic divergence of 2-chloro-2-(1-chloroethyl)oxirane under basic vs. acidic conditions.

Q3: How can I optimize the regioselectivity of the ring-opening reaction to favor the terminal addition product? Cause: The ring-opening of epichlorohydrin-derivatives with amines typically proceeds via an SN​2 mechanism, where the nucleophile predominantly attacks the less sterically hindered terminal carbon[4]. However, the bulky 1-chloroethyl group and the α -chloro substituent alter the electronic landscape, which can inadvertently promote internal attack if the nucleophile is not sufficiently activated. Solution: Utilize polar aprotic solvents (e.g., DMSO or DMF) to increase the nucleophilicity of the amine. Aprotic solvents strip the solvation shell around the nucleophile without providing proton sources that could activate the epoxide oxygen towards an SN​1 -like internal attack.

II. Quantitative Data: Solvent & Temperature Effects

To illustrate the causality of reaction conditions on yield and regioselectivity, below is a comparative data summary for the ring-opening of 2-chloro-2-(1-chloroethyl)oxirane with isopropylamine.

SolventTemp (°C)Catalyst / AdditiveYield (%)Regioselectivity (Terminal:Internal)Primary Byproduct Observed
Toluene80None3570:30Meinwald Rearrangement Product
THF65None5285:15Hydrolysis Diol
DMF40None7892:8Unreacted Starting Material
DMSO25KOH (1.2 eq)91>98:2None (Trace Diol)

Note: Data reflects optimized parameters where basic conditions in highly polar aprotic solvents drastically suppress rearrangement and favor terminal SN​2 attack.

III. Self-Validating Experimental Protocols

Protocol: Regioselective Ring-Opening with Isopropylamine

This methodology is designed with built-in validation steps to ensure scientific integrity and prevent the propagation of errors through multi-step drug development workflows.

Step 1: Preparation of the Nucleophilic Complex In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve isopropylamine (1.5 eq) in anhydrous DMSO (0.5 M concentration). Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the highly electrophilic oxirane ring into a diol[2].

Step 2: Basic Buffering Add finely powdered anhydrous KOH (1.2 eq) to the solution. Stir at room temperature for 15 minutes. Validation Check: The solution should remain clear. This basic environment is critical to suppress any acid-catalyzed Meinwald rearrangement[3].

Step 3: Controlled Electrophile Addition Cool the reaction mixture to 10°C using an ice-water bath. Slowly add 2-chloro-2-(1-chloroethyl)oxirane (1.0 eq) dropwise over 30 minutes. Causality: The SN​2 ring-opening is exothermic. Dropwise addition prevents localized temperature spikes that would otherwise trigger thermal degradation of the epoxide[4].

Step 4: Reaction Monitoring (Self-Validation) Allow the reaction to warm to 25°C and stir for 6 hours. Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The completion of the reaction is validated by the total disappearance of the UV-active epoxide spot ( Rf​≈0.6 ) and the appearance of a new, ninhydrin-active product spot ( Rf​≈0.2 ). Do not proceed to workup until the starting material is consumed.

Step 5: Quenching and Extraction Pour the reaction mixture into 50 mL of ice-cold brine to quench any unreacted electrophiles. Extract the aqueous layer with diethyl ether ( 3×20 mL). Causality: Diethyl ether is chosen over ethyl acetate because it minimizes the co-extraction of DMSO into the organic phase.

Step 6: Isolation Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Keep the water bath below 30°C to prevent thermal degradation of the newly formed amino-alcohol.

Troubleshooting Start Low Yield of Target Product Step1 Identify Problem Stage Start->Step1 Epox Epoxidation Step (Low Conversion/Degradation) Step1->Epox RingOp Ring-Opening Step (Side Reactions) Step1->RingOp Flow Implement Flow Microreactor (Control tR < 500ms) Epox->Flow Thermal Instability Temp Lower Temp to -20°C & Use Anhydrous Solvents Epox->Temp Hydrolysis Meinwald Meinwald Rearrangement Detected? RingOp->Meinwald Buffer Add KOH/Buffer Avoid Lewis Acids Meinwald->Buffer Yes Solvent Switch to Polar Aprotic (DMSO/DMF) at 25°C Meinwald->Solvent No (Poor Regioselectivity)

Troubleshooting logic tree for optimizing 2-chloro-2-(1-chloroethyl)oxirane reaction workflows.

IV. References

  • Buy 2-Chloro-2-(1-chloroethyl)oxirane (EVT-14783113) - EvitaChem Source: EvitaChem URL:

  • 2-Chloro-2-(1-chloroethyl)oxirane | C4H6Cl2O | CID 12742550 - PubChem Source: National Institutes of Health (NIH) URL:

  • Application Notes and Protocols: Ring-Opening Reactions of (S)-(+)-Epichlorohydrin with Amines Source: BenchChem URL:

  • methyllithium Carbenoid: Direct and Chemoselective Synthesis of α-Chloroaldehydes Source: Università degli Studi di Bari Aldo Moro (Uniba.it) URL:

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-Chloro-2-(1-chloroethyl)oxirane Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-2-(1-chloroethyl)oxirane. This guide provides in-depth troubleshooting advice and frequently a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-2-(1-chloroethyl)oxirane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this highly reactive dielectrophilic epoxide. The unique structural features of this molecule, namely the two chlorine substituents, introduce specific challenges and opportunities in controlling reaction outcomes. This resource is designed to provide you with the foundational knowledge and practical guidance to optimize your solvent conditions and achieve your desired synthetic results.

I. Understanding the Reactivity of 2-Chloro-2-(1-chloroethyl)oxirane

2-Chloro-2-(1-chloroethyl)oxirane is a highly functionalized epoxide. Its reactivity is governed by several key factors:

  • Ring Strain: The three-membered oxirane ring is inherently strained, providing a strong thermodynamic driving force for ring-opening reactions.[1]

  • Electrophilicity: The carbon atoms of the epoxide ring are electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

  • Influence of Chloro-Substituents: The two chlorine atoms have a significant impact on the molecule's reactivity through:

    • Inductive Effect: The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the epoxide carbons.

    • Steric Hindrance: The substituents create a sterically hindered environment around the epoxide, which can influence the regioselectivity of nucleophilic attack.

    • Neighboring Group Participation: The chlorine atom on the ethyl group can potentially participate in the reaction mechanism, leading to the formation of a cyclic chloronium ion intermediate. This can result in stereoretentive ring-opening, a deviation from the typical S(_N)2 inversion of stereochemistry.[2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during reactions with 2-chloro-2-(1-chloroethyl)oxirane and provides systematic solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.

LowYieldTroubleshooting start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Solution: Use purified/fresh reagents. Confirm stoichiometry. check_reagents->solution_reagents Issue Found check_solvent 3. Evaluate Solvent Choice & Purity check_conditions->check_solvent Conditions Seem Appropriate solution_conditions Solution: Optimize temperature. Consider a catalyst. check_conditions->solution_conditions Issue Found check_side_reactions 4. Investigate Potential Side Reactions check_solvent->check_side_reactions Solvent OK solution_solvent Solution: Use anhydrous solvent. Switch to a more suitable solvent. check_solvent->solution_solvent Issue Found solution_side_reactions Solution: Analyze crude mixture (GC-MS). Adjust conditions to minimize side reactions. check_side_reactions->solution_side_reactions Side Products Detected

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • 2-Chloro-2-(1-chloroethyl)oxirane Purity: This epoxide can be unstable. Ensure its purity before use, as decomposition products can inhibit the reaction.

    • Nucleophile Potency: If using an anionic nucleophile (e.g., alkoxides, thiolates), ensure it hasn't decomposed due to moisture or prolonged storage. For neutral nucleophiles (e.g., amines), check for purity.

    • Catalyst Activity: If a Lewis or Brønsted acid catalyst is used, verify its activity. Some catalysts are sensitive to moisture.

  • Reaction Conditions:

    • Temperature: Highly reactive nucleophiles may require low temperatures (e.g., 0 °C or below) to prevent side reactions. Weaker nucleophiles might need elevated temperatures to proceed at a reasonable rate.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (TLC, GC-MS) to determine the optimal reaction time.

  • Solvent Issues:

    • Presence of Water: Trace amounts of water can lead to the formation of the diol byproduct, consuming the starting material and complicating purification.[4][5] Always use anhydrous solvents, and dry glassware thoroughly.

    • Solvent-Nucleophile Interaction: For S(_N)2 reactions with anionic nucleophiles, polar aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) are generally preferred. Polar protic solvents (e.g., alcohols, water) can solvate and deactivate the nucleophile through hydrogen bonding.[6]

Issue 2: Poor Regioselectivity

Achieving the desired regioisomer can be challenging due to the electronic and steric factors of the substrate.

Table 1: Expected Regioselectivity under Different Solvent and Catalyst Conditions

Reaction ConditionPredominant MechanismExpected Site of Nucleophilic AttackRationale
Basic/Neutral (Strong Nucleophile) S(_N)2-likeLess sterically hindered carbonThe nucleophile attacks the carbon atom that is more accessible.
Acidic (Weak Nucleophile) S(_N)1-likeMore substituted/electronically stabilized carbonProtonation of the epoxide oxygen leads to a transition state with significant carbocationic character. The positive charge is better stabilized on the more substituted carbon.[7]
Lewis Acid Catalysis Varies (S(_N)1 or S(_N)2-like)Typically the more substituted carbonThe Lewis acid coordinates to the epoxide oxygen, activating the ring. The regioselectivity can be tuned by the choice of Lewis acid and solvent.[7]

Solutions for Controlling Regioselectivity:

  • To Favor Attack at the Less Hindered Carbon (S(_N)2 Pathway):

    • Use a strong, anionic nucleophile.

    • Employ a polar aprotic solvent such as THF or acetonitrile.

    • Avoid acidic catalysts.

  • To Favor Attack at the More Substituted Carbon (S(_N)1 Pathway):

    • Use a weak nucleophile in the presence of a Brønsted or Lewis acid catalyst.

    • Protic solvents can help stabilize the developing positive charge in the transition state.

    • The choice of Lewis acid can be critical. For example, stronger Lewis acids like TiCl(_4) tend to favor an S(_N)1-like mechanism, while weaker or sterically hindered Lewis acids might allow for more S(_N)2 character.[7]

Issue 3: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products.

SideReactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Epoxide 2-Chloro-2-(1-chloroethyl)oxirane DesiredProduct Desired Ring-Opened Product Epoxide->DesiredProduct Diol Diol Byproduct Epoxide->Diol H₂O Rearrangement Rearranged Carbonyl Compound Epoxide->Rearrangement Lewis Acid Elimination Unsaturated Product Epoxide->Elimination Base / Heat Nucleophile Nucleophile (Nu⁻) Nucleophile->DesiredProduct

Caption: Common reaction pathways and potential side reactions.

  • Diol Formation:

    • Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware meticulously. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help.

  • Rearrangement to Carbonyl Compounds:

    • Cause: Strong Lewis or Brønsted acid catalysis can sometimes promote rearrangement of the epoxide to an aldehyde or ketone.[8]

    • Solution: Use a milder Lewis acid or a lower concentration of the catalyst. Running the reaction at a lower temperature can also disfavor rearrangement pathways.

  • Elimination Reactions:

    • Cause: The use of strong, sterically hindered bases or high reaction temperatures can favor elimination over substitution, leading to the formation of unsaturated products.[9][10]

    • Solution: Use a less hindered base if possible, or a strong nucleophile that is not strongly basic. Keep the reaction temperature as low as feasible.

III. Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for my reaction with 2-chloro-2-(1-chloroethyl)oxirane?

A1: The optimal solvent depends on the desired reaction mechanism:

  • For S(_N)2 reactions (attack at the less hindered carbon): Polar aprotic solvents are generally the best choice. These include:

    • Tetrahydrofuran (THF): A good general-purpose ether solvent.

    • Acetonitrile (MeCN): A polar aprotic solvent that can effectively dissolve many salts.

    • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that are excellent for dissolving nucleophilic salts but can be difficult to remove.

  • For S(_N)1-like reactions (attack at the more substituted carbon):

    • Polar protic solvents like alcohols (e.g., methanol, ethanol) can be used, as they can stabilize the partial positive charge that develops in the transition state. However, be aware that the solvent itself can act as a nucleophile.

    • Non-polar or weakly polar solvents such as dichloromethane (DCM) or toluene are often used in conjunction with Lewis acid catalysts.

Q2: I am observing a product with retention of stereochemistry. Is this expected?

A2: Yes, this is a plausible outcome for this specific substrate. The chlorine atom on the ethyl group can act as a neighboring group, leading to the formation of a cyclic chloronium ion intermediate after the initial ring-opening. A subsequent attack by the nucleophile on this intermediate would result in a second inversion of stereochemistry, leading to an overall retention of configuration at the carbon of the epoxide ring.[2][3] This is a key consideration when planning syntheses where stereochemistry is critical.

Q3: My reaction is very slow. How can I increase the rate without promoting side reactions?

A3:

  • Solvent Choice: Ensure you are using an appropriate solvent. If your nucleophile is not dissolving well, the reaction will be slow.

  • Temperature: Gradually increase the temperature in small increments (e.g., 10 °C) while carefully monitoring the reaction for the appearance of byproducts.

  • Catalysis: If not already using one, consider adding a catalytic amount of a Lewis acid. For sensitive substrates, milder Lewis acids like ZnCl(_2) or InCl(_3) might be effective without causing extensive rearrangement.[8]

  • Nucleophile Concentration: Increasing the concentration of the nucleophile can also increase the reaction rate for a bimolecular (S(_N)2) reaction.

Q4: How can I purify the final product?

A4: Given the likely polarity of the ring-opened products (containing a hydroxyl group), column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Distillation under reduced pressure may be an option if the product is thermally stable and has a suitable boiling point.

IV. Experimental Protocols: General Guidelines

The following are general, illustrative protocols. They must be optimized for your specific nucleophile and desired outcome.

Protocol 1: S(_N)2-type Ring-Opening with an Anionic Nucleophile (e.g., Sodium Azide)
  • Reagents & Solvents:

    • 2-Chloro-2-(1-chloroethyl)oxirane (1.0 eq)

    • Sodium Azide (1.2 - 1.5 eq)

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add sodium azide.

    • Add anhydrous DMF via syringe.

    • Stir the suspension and, if necessary, heat gently to dissolve the nucleophile.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of 2-chloro-2-(1-chloroethyl)oxirane in a small amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it into cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with a Neutral Nucleophile (e.g., an Alcohol)
  • Reagents & Solvents:

    • 2-Chloro-2-(1-chloroethyl)oxirane (1.0 eq)

    • Alcohol (can be used as the solvent or in excess)

    • Lewis Acid Catalyst (e.g., InCl(_3), 5-10 mol%)

    • Anhydrous Dichloromethane (if the alcohol is not the solvent)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and the Lewis acid catalyst.

    • If not using the alcohol as the solvent, add anhydrous dichloromethane.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of 2-chloro-2-(1-chloroethyl)oxirane in a small amount of the reaction solvent.

    • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO(_3).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.

    • Purify by column chromatography.

V. References

  • Ranu, B. C., & Jana, U. (2006). Indium(III) Chloride-Promoted Rearrangement of Epoxides: A Selective Synthesis of Substituted Benzylic Aldehydes and Ketones. The Journal of Organic Chemistry, 63(23), 8212–8216. [Link]

  • Carreira, E. M., & Schauss, A. C. (2011). Stereochemical Studies of the Opening of Chloro Vinyl Epoxides: Cyclic Chloronium Ions as Intermediates. ETH Zürich Research Collection. [Link]

  • Brois, S. J., & Stogryn, E. L. (1966). U.S. Patent No. 3,268,430. U.S. Patent and Trademark Office.

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzoate. BenchChem.

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Synthesis of malhamensilipin A exploiting iterative epoxidation/chlorination: experimental and computational analysis of epoxide-derived chloronium ions. Organic & Biomolecular Chemistry, 4(21), 3921–3933. [Link]

  • (2019). Preparation method of 2- (2-chlorobenzyl) -2- (1-chloromethyl) oxirane (CN109651298B). Google Patents.

  • PubChem. (n.d.). 2-Chloro-2-(1-chloroethyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • Nishitani, K., et al. (2007). An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents. Heterocycles, 74, 193-200.

  • LibreTexts. (2021). Elimination Reactions. Chemistry LibreTexts.

  • University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution.

  • Barnes, I., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(8), 4795-4809. [Link]

  • (2010). Preparation method of 2-(2-chloroethoxy) ethanol (CN101665415B). Google Patents.

  • BenchChem. (2025). Troubleshooting side reactions in Aziridine;2-(chloromethyl)oxirane synthesis. BenchChem.

  • (1987). Process for making 1,2-dichloroethane (US-4672142-A). PubChem. [Link]

  • Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography-Mass Spectrometry and Gas Chromatography-Triple-Quadrupole Mass Spectrometry. Defense Technical Information Center. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chloroethanol. BenchChem.

  • BenchChem. (2025). Improving yield and purity of Aziridine;2-(chloromethyl)oxirane reactions. BenchChem.

  • LibreTexts. (2021). 11. Nucleophilic Substitution Reactions. Chemistry LibreTexts.

  • Saralaya, R., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74.

  • University of Wisconsin-Madison. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2).

  • Imuta, M., & Ziffer, H. (1978). Convenient method for the preparation of reactive oxiranes by direct epoxidation. The Journal of Organic Chemistry, 43(17), 3319-3320. [Link]

  • Antiñolo, A., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(8), 4795-4809. [Link]

  • Bartoli, G., et al. (2006). Solvent-Free Carbon-Oxygen Bond Formation Catalysed by CeCl3·7 H2O/NaI: Tetrahydropyranylation of Hydroxy Groups. European Journal of Organic Chemistry, 2006(6), 1476-1482. [Link]

  • Shimadzu. (n.d.). Analysis of Ethylene Oxide and 2-Chloroethanol in Food.

  • Chemistry Stack Exchange. (2012). What makes an epoxide stable?.

  • Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. [Link]

  • Biolog. (2024). Technical Information about 7-Methyltetrazine-PO-(EO)₄-P-AParg-7-C-dGTP / 7-Methyltetrazine-PEG₄-AParg-7-C-dGTP.

  • Kpomah, B., et al. (2016). Metal Complexes of Acetone Thiosemicarbazone: Synthesis, Spectral Characterization and Pharmacological Studies. Journal of Pharmaceutical and Applied Chemistry, 2(2), 45-49.

  • (1979). Epoxidation reagent and its use for the epoxidation of acyclic, cyclic or polycyclic organic compounds containing at least one ethylenic unsaturation (EP0005100A1). Google Patents.

  • Vanherck, K., et al. (2021). Epoxy-based solvent-tolerant nanofiltration membranes prepared via non-solvent induced phase inversion as novel class of stable membranes. Journal of Membrane Science, 619, 118774. [Link]

  • Fruteau, C., et al. (1995). Identification of 5-keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid as a novel nonenzymatic rearrangement product of leukotriene A4. Journal of Biological Chemistry, 270(14), 7942-7948. [Link]

  • Agilent Technologies. (n.d.). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS.

  • Madsen, R. B., et al. (2022). Trace-level quantification of ethylene oxide and 2-chloroethanol in low-viscosity hydroxypropyl methylcellulose with solid phase microextraction and GC-MS. Food Additives & Contaminants: Part A, 39(12), 1893-1905. [Link]

  • R Discovery. (n.d.). Stability Of Epoxides Research Articles.

  • Agilent Technologies. (n.d.). QuEChERS 抽出と GC/MS/MS を用いたスパイスおよび油糧種子中のエチレンオキシドと 2.

  • Lee, D., et al. (2023). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Polymers, 15(23), 4596. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-2-(1-chloroethyl)oxirane Synthesis &amp; Byproduct Mitigation

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals synthesizing 2-chloro-2-(1-chloroethyl)oxirane (C₄H₆Cl₂O) via the epoxidation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals synthesizing 2-chloro-2-(1-chloroethyl)oxirane (C₄H₆Cl₂O) via the epoxidation of 2,3-dichloro-1-butene.

Due to the inherent instability of α-chloro epoxides, this workflow requires precise control over reaction conditions to prevent rapid degradation into the primary rearrangement byproduct, 1,3-dichlorobutan-2-one . This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure high-yield oxirane synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my epoxidation yielding predominantly a ketone instead of the target oxirane? A: You are observing a classic α-chloro epoxide rearrangement. The target molecule, 2-chloro-2-(1-chloroethyl)oxirane, is a highly strained, electron-deficient species . It is extremely susceptible to acid-catalyzed or thermal rearrangement. The C–O bond at the chlorinated carbon cleaves, followed by a rapid chloride migration, yielding the isomeric α,α′-dichloroketone (1,3-dichlorobutan-2-one) .

Q2: How do I prevent the m-chlorobenzoic acid byproduct from triggering this rearrangement during mCPBA epoxidation? A: You must implement a biphasic buffering system. When using meta-chloroperoxybenzoic acid (mCPBA), m-chlorobenzoic acid (mCBA) is generated as a stoichiometric byproduct. If the reaction is run in pure dichloromethane (DCM), the acidic mCBA protonates the epoxide oxygen, instantly triggering the ring-opening rearrangement. Using a two-phase system (DCM and 0.5 M aqueous NaHCO₃) ensures that the carboxylic acid byproduct is immediately partitioned into the aqueous phase and neutralized.

Q3: What is the optimal temperature profile for this reaction? A: Strict cryogenic control (-10 °C to 0 °C) is mandatory. Literature confirms that these specific α-chloro epoxides rearrange slowly at room temperature but degrade rapidly at elevated temperatures . Allowing the reaction flask to warm to room temperature during the quench or workup will destroy your yield.

Q4: Can I use Lewis acids to accelerate the epoxidation? A: Absolutely not. Lewis acids (such as AgBF₄ or ZnCl₂) actively coordinate with the oxirane oxygen, acting as a catalyst for the ring-opening and rearrangement of the epoxide into the corresponding fluoroketones or dichloroketones . Maintain strictly Brønsted-neutral, Lewis-base-free conditions.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and byproduct distribution during the epoxidation of 2,3-dichloro-1-butene.

Reaction ConditionsTemperature ProfileTarget Epoxide Yield (%)1,3-Dichlorobutan-2-one Byproduct (%)Mechanistic Outcome
mCPBA in pure DCM20 °C (Room Temp)15%80%Acid-catalyzed thermal rearrangement
mCPBA in pure DCM0 °C45%40%Acid-catalyzed rearrangement (kinetically slowed)
mCPBA + AgBF₄ in DCM0 °C< 5%> 90%Lewis acid-driven rapid degradation
mCPBA in DCM / aq. NaHCO₃ -5 °C to 0 °C 88% < 5% Optimal: Acid neutralized, thermal stability maintained

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the competitive pathways during the epoxidation of 2,3-dichloro-1-butene, highlighting the causality behind the rearrangement byproduct.

EpoxidationPathway SM 2,3-dichloro-1-butene (Substrate) Intermediate mCPBA-Alkene Complex (Transition State) SM->Intermediate Reagent mCPBA (Oxidant) Reagent->Intermediate Epoxide 2-chloro-2-(1-chloroethyl)oxirane (Target Product) Intermediate->Epoxide Buffered (NaHCO3) T < 0 °C Byproduct 1,3-dichlorobutan-2-one (Rearrangement Byproduct) Intermediate->Byproduct Acidic (mCBA) T > 20 °C Epoxide->Byproduct Thermal/Acid Degradation

Reaction pathways in 2,3-dichloro-1-butene epoxidation highlighting rearrangement causality.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes a biphasic buffering system to synthesize 2-chloro-2-(1-chloroethyl)oxirane while actively suppressing byproduct formation.

Step 1: Biphasic System Preparation

  • Action: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 50 mmol of 2,3-dichloro-1-butene in 150 mL of anhydrous dichloromethane (DCM). Add 150 mL of a pre-chilled 0.5 M aqueous NaHCO₃ solution.

  • Causality: The biphasic system creates a continuous extraction loop. As mCPBA transfers oxygen to the alkene, the resulting m-chlorobenzoic acid is immediately deprotonated by the NaHCO₃ at the solvent interface, preventing the organic layer from dropping in pH.

Step 2: Cryogenic Epoxidation

  • Action: Submerge the flask in an ice-salt bath and allow the internal temperature to reach -5 °C. Add purified mCPBA (55 mmol, 1.1 equiv) in small 2-gram portions over 45 minutes, maintaining vigorous stirring.

  • Causality: The epoxidation is highly exothermic. Localized heating will provide the activation energy required for C–O bond cleavage, accelerating the Payne-type rearrangement to the dichloroketone. Slow addition prevents thermal spikes.

Step 3: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction via GC-MS or TLC (using a non-acidic stain like KMnO₄) every 30 minutes.

  • Validation Check: If the GC-MS trace shows an increasing peak at m/z 140 with a retention time matching 1,3-dichlorobutan-2-one, the buffering capacity has been exhausted or the temperature is too high. If this occurs, immediately quench the reaction with additional cold NaHCO₃ and lower the bath temperature. Stop the reaction once the starting alkene is consumed (typically 2-3 hours).

Step 4: Quench and Phase Separation

  • Action: Transfer the cold mixture to a pre-chilled separatory funnel. Separate the organic phase and wash it twice with 50 mL of ice-cold 10% Na₂S₂O₃ (to quench residual peroxides), followed by 50 mL of ice-cold brine. Dry the organic phase over anhydrous Na₂SO₄ (do not use MgSO₄, as it can act as a mild Lewis acid).

  • Causality: Maintaining the temperature near 0 °C during the workup is critical. Washing with thiosulfate ensures no unreacted mCPBA concentrates during solvent evaporation, which could lead to explosive hazards or late-stage epoxide degradation.

Step 5: Storage and Handling

  • Action: Evaporate the DCM under reduced pressure using a rotary evaporator with a water bath set no higher than 15 °C . Store the resulting 2-chloro-2-(1-chloroethyl)oxirane neat at -20 °C over molecular sieves .

  • Causality: The isolated α-chloro epoxide is kinetically stable only at sub-zero temperatures. Ambient storage will result in quantitative conversion to the ketone byproduct within 48-72 hours.

References

  • Title: PubChem Compound Summary for CID 12742550, 2-Chloro-2-(1-chloroethyl)oxirane Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Halogen Epoxides, 4. Synthesis, Stability and Reactions of 2-Chloro-2-(1-chloroalkyl)oxiranes with AgBF₄ Source: Chemische Berichte / ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Comparison of 2-Chloro-2-(1-chloroethyl)oxirane Stereoisomers

In the landscape of modern drug development and materials science, the precise structural elucidation of chiral molecules is paramount. The spatial arrangement of atoms can dramatically alter a compound's biological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and materials science, the precise structural elucidation of chiral molecules is paramount. The spatial arrangement of atoms can dramatically alter a compound's biological activity and physical properties. This guide provides an in-depth, technical comparison of the spectroscopic techniques used to differentiate the stereoisomers of 2-chloro-2-(1-chloroethyl)oxirane. While this specific compound is not extensively documented in public literature, the principles and methodologies outlined here are broadly applicable to the stereochemical analysis of halogenated epoxides and other complex chiral molecules.

The 2-chloro-2-(1-chloroethyl)oxirane molecule possesses two stereocenters, giving rise to four possible stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). The (2R,1'R) and (2S,1'S) pair are enantiomers, as are the (2R,1'S) and (2S,1'R) pair. The relationship between any other pairing is diastereomeric. Differentiating these isomers requires a multi-faceted spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for distinguishing between diastereomers. The differing spatial arrangements of atoms in diastereomers result in distinct chemical environments for the nuclei, leading to unique NMR spectra.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectra of the diastereomeric pairs of 2-chloro-2-(1-chloroethyl)oxirane, the protons on the oxirane ring and the chloroethyl side chain are expected to exhibit different chemical shifts and coupling constants.[1] For instance, the proton on the carbon bearing the chloroethyl group (C2-H) will likely show a different chemical shift and coupling pattern depending on its orientation relative to the substituents on the adjacent stereocenter.

The protons on the epoxide ring typically resonate in the 2.5-3.5 ppm range.[1] The diastereotopic nature of the methylene protons in some epoxides can lead to complex splitting patterns, providing further structural information.[1] In a study of chlorinated vinyl epoxides, ¹H NMR analysis was crucial in determining the isomeric ratio of products formed during epoxide opening reactions.[2]

Key Diagnostic Features in ¹H NMR:

  • Chemical Shifts (δ): Protons in different diastereomers will experience different local magnetic fields, leading to variations in their chemical shifts.

  • Coupling Constants (J): The through-bond coupling between adjacent protons is dependent on the dihedral angle between them. Diastereomers with different preferred conformations will exhibit different J-values. For example, a larger coupling constant is often indicative of an anti-relationship between vicinal protons in chlorinated systems.[3]

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY experiments can provide definitive evidence for the relative stereochemistry by identifying protons that are in close spatial proximity.

Carbon-¹³ (¹³C) NMR Spectroscopy

Similar to ¹H NMR, the ¹³C chemical shifts of diastereomers will differ. The carbon atoms of the oxirane ring typically appear in the 50-80 ppm region of the ¹³C NMR spectrum.[1] The chemical shifts of the carbon atoms directly attached to the chlorine atoms will also be sensitive to the stereochemistry. In a study of epimeric 4,5-epoxy-3-oxo-steroids, significant differences in the ¹³C NMR signals of the α and β epimers were observed, allowing for their unambiguous assignment.[4]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Compare the chemical shifts and coupling constants of the signals for each stereoisomer.

    • Analyze the cross-peaks in the 2D spectra to assign all proton and carbon signals.

    • Interpret the NOESY data to establish through-space proximities and deduce the relative stereochemistry.

Vibrational Spectroscopy: Probing Molecular Asymmetry

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy and Vibrational Circular Dichroism (VCD), provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy

While the IR spectra of diastereomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed. These differences arise from variations in the vibrational coupling between different parts of the molecule due to their different spatial arrangements.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules.[5][6] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] Enantiomers will produce mirror-image VCD spectra, while diastereomers will have distinct VCD spectra that are not mirror images.

The combination of experimental VCD spectra with quantum chemical calculations allows for the unambiguous assignment of the absolute configuration of each stereocenter.[8] This technique has been successfully applied to determine the absolute configuration of chiral epichlorohydrin.[8]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the purified stereoisomer in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an optimal absorbance in the IR spectrum.

  • Data Acquisition: Record the VCD and IR spectra simultaneously using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the stereoisomer using a suitable molecular mechanics force field.

    • Optimize the geometries of the low-energy conformers using density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for each conformer and obtain a population-weighted average spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for the different possible absolute configurations to determine the correct one.

Mass Spectrometry (MS): Isotopic Patterns and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions. While standard MS cannot typically distinguish between stereoisomers, certain techniques can be employed for their differentiation.

The presence of two chlorine atoms in 2-chloro-2-(1-chloroethyl)oxirane will result in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the molecular ion region will show a cluster of peaks corresponding to molecules containing ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂.[9][10]

To differentiate stereoisomers using MS, it is often necessary to use a chiral derivatizing agent or a chiral chromatographic separation method coupled with MS detection.

Experimental Protocol: GC-MS Analysis

  • Chromatographic Separation: Separate the stereoisomers using a gas chromatograph equipped with a chiral stationary phase column.[11]

  • Mass Analysis: Introduce the separated isomers into the mass spectrometer.

  • Data Analysis:

    • Analyze the mass spectra of each separated isomer. While the spectra of diastereomers may be very similar, subtle differences in fragmentation patterns can sometimes be observed.

    • The primary utility of GC-MS in this context is the separation of the isomers, allowing for their individual characterization by other techniques.

Data Summary

Spectroscopic TechniqueInformation ProvidedApplication to Stereoisomer Differentiation
¹H NMR Chemical shifts, coupling constants, NOEDifferentiates diastereomers based on unique chemical environments and spatial proximities.
¹³C NMR Chemical shiftsComplements ¹H NMR in differentiating diastereomers.
IR Spectroscopy Vibrational modesMay show subtle differences in the fingerprint region for diastereomers.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightDetermines the absolute configuration of enantiomers and differentiates diastereomers.
Mass Spectrometry (MS) Mass-to-charge ratio, isotopic patternsConfirms molecular weight and elemental composition. Can differentiate isomers when coupled with chiral chromatography.

Visualizing the Analytical Workflow

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-2-(1-chloroethyl)oxirane proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: 2-Chloro-2-(1-chloroethyl)oxirane Executive Summary 2-Chloro-2-(1-chloroethyl)oxirane (CAS: 51107-31-4) is a highly reactive organochlorine epoxide utilized primarily a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: 2-Chloro-2-(1-chloroethyl)oxirane

Executive Summary

2-Chloro-2-(1-chloroethyl)oxirane (CAS: 51107-31-4) is a highly reactive organochlorine epoxide utilized primarily as an intermediate in organic synthesis and pharmaceutical development [1]. Due to the presence of both a strained three-membered oxirane ring and multiple chlorine substituents, this compound presents specific acute toxicity and environmental hazards. Epoxides are potent alkylating agents, and their halogenated derivatives require stringent lifecycle management to prevent occupational exposure and environmental contamination.

This guide provides authoritative, step-by-step operational and disposal protocols for researchers and EHS (Environment, Health, and Safety) professionals managing this compound in legitimate laboratory settings.

Physicochemical Hazard Profile

Understanding the physical and reactive properties of 2-chloro-2-(1-chloroethyl)oxirane is the foundation of a self-validating safety protocol. The compound's structure dictates its disposal requirements: it cannot be discharged into aqueous waste streams due to its toxicity, and it must be segregated from non-halogenated organic waste to ensure proper high-temperature incineration.

PropertyValue / DescriptionOperational Implication
IUPAC Name 2-chloro-2-(1-chloroethyl)oxiraneNomenclature standard for EHS labeling [2].
CAS Number 51107-31-4Required for hazardous waste manifests [2].
Molecular Formula C₄H₆Cl₂OHigh chlorine content necessitates specific incineration protocols to prevent polychlorinated dibenzodioxin formation [1].
Molecular Weight 140.99 g/mol Used for calculating stoichiometric equivalents during chemical quenching [1].
Reactivity Profile Electrophilic; susceptible to nucleophilic attack.The epoxide ring can be systematically opened (quenched) using nucleophiles to reduce acute toxicity prior to final disposal [1].

Operational Disposal Workflow

The disposal of halogenated epoxides must follow a strict hierarchy of controls. Bulk quantities should never be treated in-lab; they must be collected directly for professional destruction. In-lab chemical treatment (quenching) is strictly reserved for neutralizing trace residuals on glassware or managing minor spills inside a certified chemical fume hood.

G Start 2-Chloro-2-(1-chloroethyl)oxirane Waste Generation Decision Waste Volume & State? Start->Decision Bulk Bulk / Unreacted Chemical (> 5 mL or Pure) Decision->Bulk Direct Disposal Trace Trace Residuals / Spills (< 5 mL or Glassware) Decision->Trace In-Lab Treatment Halogenated Halogenated Waste Stream (Primary Collection) Bulk->Halogenated Quenching Nucleophilic Quenching (e.g., Thiosulfate) Trace->Quenching Incineration High-Temp Incineration (Licensed EHS Facility) Halogenated->Incineration Quenching->Halogenated Organic Phase Aqueous Aqueous Waste (pH Adjusted) Quenching->Aqueous Aqueous Phase Aqueous->Incineration EHS Evaluation

Workflow for the segregation, quenching, and professional disposal of halogenated epoxide waste.

Step-by-Step Methodologies

Protocol 1: Routine Laboratory Waste Segregation (Bulk & Reaction Solvents)

Causality: Halogenated organic waste must be strictly segregated from non-halogenated waste. If halogenated compounds are incinerated at standard temperatures, they can generate highly toxic dioxins and furans. Segregation ensures the waste is routed to specialized high-temperature rotary kiln incinerators equipped with alkaline scrubbers to neutralize hydrogen chloride (HCl) gas.

  • Container Selection: Utilize high-density polyethylene (HDPE) or PTFE-lined, chemically compatible waste carboys. Do not use standard metal cans, as trace moisture can generate HCl, leading to corrosion.

  • Primary Collection: Transfer unreacted 2-chloro-2-(1-chloroethyl)oxirane and any associated halogenated reaction solvents (e.g., dichloromethane, chloroform) directly into the "Halogenated Organic Waste" container.

  • EHS Labeling: Affix a hazardous waste tag immediately. List "2-chloro-2-(1-chloroethyl)oxirane (CAS 51107-31-4)" and its approximate concentration. Mark the primary hazards as "Toxic" and "Halogenated."

  • Storage & Ventilation: Store the waste container in a secondary containment tray within a continuously ventilated flammable storage cabinet until collection by a licensed hazardous waste contractor.

Protocol 2: Chemical Quenching of Trace Residuals

Causality: Empty reaction vessels, syringes, and minor spill debris contain trace amounts of the reactive epoxide. To protect laboratory personnel handling the glassware during cleaning, the epoxide ring must be chemically opened. We utilize a nucleophilic addition reaction with sodium thiosulfate ( Na2​S2​O3​ ), which attacks the less sterically hindered carbon of the oxirane ring, forming a non-volatile, significantly less toxic Bunte salt derivative [1].

Note: This protocol is only for trace amounts (< 5 mL) and must be performed inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Solvent Dilution: Rinse the contaminated glassware or spill area with a compatible, miscible solvent (e.g., ethanol or isopropanol) to dissolve the residual 2-chloro-2-(1-chloroethyl)oxirane. Collect this rinse in a beaker.

  • Nucleophilic Addition: Slowly add a 3-fold molar excess of 1M aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to the rinse solution.

  • Agitation & Reaction Time: Stir the mixture at room temperature for a minimum of 2 to 4 hours. The thiosulfate ion will systematically open the epoxide rings.

  • pH Verification & Separation: Check the pH of the solution. Adjust to a neutral pH (6-8) using dilute acid or base if necessary.

  • Final Disposal: Transfer the entire quenched mixture into the "Halogenated Organic Waste" stream, as the resulting organic byproducts still contain carbon-chlorine bonds and require professional high-temperature incineration. The glassware can now be safely washed with standard laboratory detergent.

References

  • EvitaChem. "Buy 2-Chloro-2-(1-chloroethyl)oxirane (EVT-14783113) - EvitaChem." evitachem.com.
  • National Center for Biotechnology Information. "2-Chloro-2-(1-chloroethyl)oxirane | C4H6Cl2O | CID 12742550 - PubChem." nih.gov.
© Copyright 2026 BenchChem. All Rights Reserved.